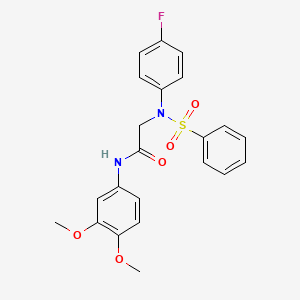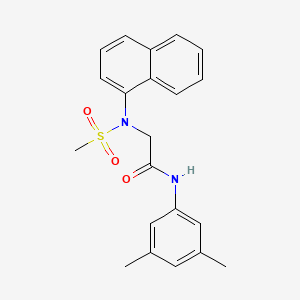![molecular formula C27H33N3O2S B3451890 N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide](/img/structure/B3451890.png)
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide
Descripción general
Descripción
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group, a benzenesulfonamide moiety, and a tertiary butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Diphenylmethyl Group: This step involves the reaction of the piperazine ring with diphenylmethyl chloride under basic conditions.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the piperazine derivative with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the diphenylmethyl-piperazine core but lacks the benzenesulfonamide moiety.
Cetirizine: Contains a piperazine ring and is used as an antihistamine.
Cyclizine: Another piperazine derivative used to treat nausea and motion sickness.
Uniqueness
N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide is unique due to its combination of a diphenylmethyl group, a tertiary butyl group, and a benzenesulfonamide moiety, which may confer distinct pharmacological properties and chemical reactivity .
Propiedades
IUPAC Name |
N-[1-(4-benzhydrylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-27(2,28-33(31,32)25-16-10-5-11-17-25)22-29-18-20-30(21-19-29)26(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h3-17,26,28H,18-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJBTSXSMBSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-(2-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451839.png)





![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3451870.png)

![N-(2-methoxy-5-methylphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3451874.png)

![N~2~-(3-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451883.png)
